![molecular formula C17H12ClNO3 B5889486 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5889486.png)
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-Chlorobenzyl 2-hydroxy-4-quinolinecarboxylate: has demonstrated significant antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and even some drug-resistant strains. It could potentially serve as a lead compound for developing new antibiotics or antifungal agents .
Anti-Inflammatory Effects
The compound’s quinoline moiety suggests potential anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate conditions such as arthritis, inflammatory bowel diseases, or skin disorders .
Anticancer Potential
Quinoline derivatives have attracted attention in cancer research. 2-Chlorobenzyl 2-hydroxy-4-quinolinecarboxylate might inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents. Investigating its impact on specific cancer cell lines is crucial .
Neuroprotective Properties
Quinolines often exhibit neuroprotective effects. Researchers have explored their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s2-Chlorobenzyl 2-hydroxy-4-quinolinecarboxylate could be a candidate for further investigation .
Metal Chelation
The hydroxyquinoline scaffold is known for its metal-chelating abilities. This property can be harnessed for applications such as heavy metal detoxification, catalysis, or as a component in sensors for metal ions .
Photophysical Applications
Quinoline derivatives often exhibit interesting photophysical properties, including fluorescence. Researchers have explored their use in sensors, imaging agents, and optoelectronic devices. Investigating the fluorescence behavior of 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate could reveal novel applications .
Safety and Hazards
Future Directions
The future directions for “2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate” could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. The quinoline scaffold holds significant relevance in medicinal chemistry, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and the regulation of intracellular and extracellular phosphate levels .
Mode of Action
It is likely that this compound interacts with its targets (potentially alkaline phosphatases) in a manner similar to other quinoline derivatives . This interaction could lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given the potential inhibition of alkaline phosphatases, it is plausible that this compound could affect pathways involving these enzymes . Alkaline phosphatases are involved in a variety of biochemical pathways, including those related to bone mineralization and phosphate regulation .
Result of Action
If this compound acts as an inhibitor of alkaline phosphatases, it could potentially alter the activity of these enzymes, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)10-22-17(21)13-9-16(20)19-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZXNBKCVOBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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